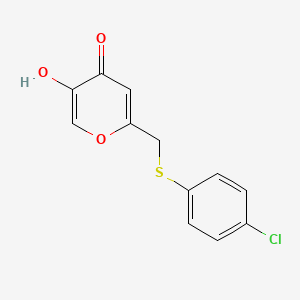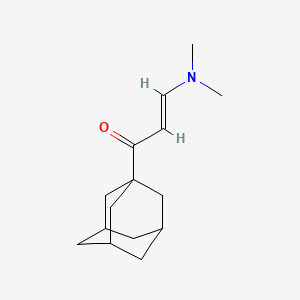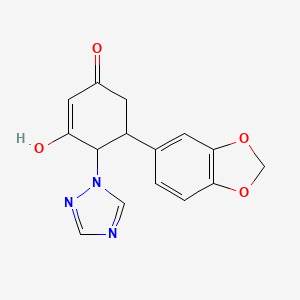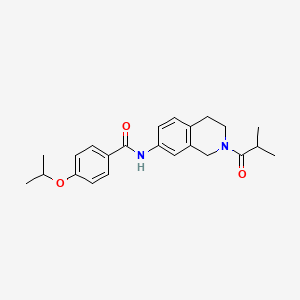
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide, also known as L-765,314, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
The development of novel synthetic methodologies utilizing N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-isopropoxybenzamide and related compounds has seen significant interest. For example, a Rh(III)-catalyzed oxidative olefination process by directed C-H bond activation of N-methoxybenzamides showcases the versatility of using N-O bonds as internal oxidants. This method is noted for its mildness, practicality, selectivity, and high yield, with the substitution of the directing/oxidizing group allowing for the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Medical Imaging and Diagnostic Applications
In the realm of medical imaging and diagnostics, compounds structurally related to this compound have been explored for their potential. A study evaluating the safety, dosimetry, and feasibility of imaging tumor proliferation in humans using a cellular proliferative marker, demonstrates the promise of such compounds for clinical applications. The study found significant correlations between tumor uptake values and the proliferative status of solid tumors, making these agents valuable for assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Drug Development and Pharmacological Studies
In drug development, the design and synthesis of novel compounds for therapeutic applications are of paramount importance. A study detailing the development of a practical and scalable synthetic route to a novel If channel inhibitor showcases the importance of efficient synthesis in medicinal chemistry. This research highlights the challenges and solutions in developing large-scale synthetic routes for pharmacologically active compounds, demonstrating the critical role of chemical synthesis in the development of new therapeutics (Yoshida et al., 2014).
Chemical Structure and Biological Activity
Research into the structure-activity relationships of tetrahydroisoquinoline derivatives has provided insights into their potential bronchodilator and anticonvulsant activities. Studies identifying and evaluating the anticonvulsant activity of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides have contributed to the understanding of the chemical basis for pharmacological effects. These investigations underscore the intricate relationship between molecular structure and biological function, paving the way for the development of new drugs with specific therapeutic targets (Chan et al., 1998).
Propiedades
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-15(2)23(27)25-12-11-17-5-8-20(13-19(17)14-25)24-22(26)18-6-9-21(10-7-18)28-16(3)4/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEPZGLCOLDZCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2362677.png)
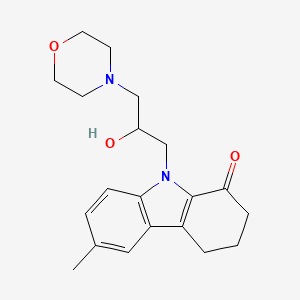
![1-[4-[(E)-2-phenylethenyl]phenyl]ethanone](/img/structure/B2362683.png)

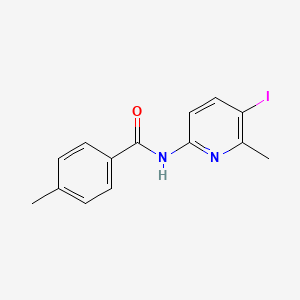
![N-(4-ethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2362687.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2362692.png)
